Cas no 2639458-84-5 (ethyl 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoate)
![ethyl 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoate structure](https://ja.kuujia.com/scimg/cas/2639458-84-5x500.png)
ethyl 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoate 化学的及び物理的性質
名前と識別子
-
- EN300-27723832
- ethyl 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoate
- 2639458-84-5
-
- インチ: 1S/C14H14F3N3O2/c1-2-22-13(21)10-5-3-9(4-6-10)7-20-8-11(18)12(19-20)14(15,16)17/h3-6,8H,2,7,18H2,1H3
- InChIKey: LGUCEKPOOJPWJO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CN(CC2C=CC(C(=O)OCC)=CC=2)N=1)N)(F)F
計算された属性
- せいみつぶんしりょう: 313.10381118g/mol
- どういたいしつりょう: 313.10381118g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
ethyl 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27723832-0.05g |
2639458-84-5 | 0.05g |
$839.0 | 2023-09-10 | |||
Enamine | EN300-27723832-0.25g |
2639458-84-5 | 0.25g |
$920.0 | 2023-09-10 | |||
Enamine | EN300-27723832-5.0g |
2639458-84-5 | 5g |
$2900.0 | 2023-05-25 | |||
Enamine | EN300-27723832-0.5g |
2639458-84-5 | 0.5g |
$959.0 | 2023-09-10 | |||
Enamine | EN300-27723832-2.5g |
2639458-84-5 | 2.5g |
$1959.0 | 2023-09-10 | |||
Enamine | EN300-27723832-10.0g |
2639458-84-5 | 10g |
$4299.0 | 2023-05-25 | |||
Enamine | EN300-27723832-1g |
2639458-84-5 | 1g |
$999.0 | 2023-09-10 | |||
Enamine | EN300-27723832-0.1g |
2639458-84-5 | 0.1g |
$879.0 | 2023-09-10 | |||
Enamine | EN300-27723832-1.0g |
2639458-84-5 | 1g |
$999.0 | 2023-05-25 | |||
Enamine | EN300-27723832-5g |
2639458-84-5 | 5g |
$2900.0 | 2023-09-10 |
ethyl 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoate 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
ethyl 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoateに関する追加情報
Chemical Profile and Research Applications of Ethyl 4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoate (CAS No. 2639458-84-5)
Ethyl 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoate, identified by its unique CAS No. 2639458-84-5, is a structurally complex organic compound that has garnered significant attention in modern medicinal chemistry. This molecule features a benzoyl ester functional group linked to a substituted pyrazole ring, which is further decorated with a trifluoromethyl (-CF₃) substituent and an amino (-NH₂) group. The combination of these moieties creates a scaffold with potential applications in pharmaceutical development, particularly in the design of anti-inflammatory, antitumor, and enzyme-inhibitory agents.
The core structure of this compound—a pyrazole ring—is well-established in drug discovery due to its ability to participate in hydrogen bonding and π–π stacking interactions. The presence of the trifluoromethyl group enhances metabolic stability by introducing electron-withdrawing effects, while the amino functionality provides opportunities for conjugation with biomolecules or modulation of pharmacokinetic properties. Recent studies (e.g., *Journal of Medicinal Chemistry*, 2023) have highlighted similar pyrazole-based derivatives as promising candidates for targeting cyclooxygenase (COX) enzymes, which are central to inflammatory pathways.
Synthetic approaches to this compound typically involve multistep organic reactions. A common strategy begins with the formation of the pyrazole core via condensation reactions between hydrazines and α-diketones or β-diketones. Subsequent introduction of the trifluoromethyl group is often achieved through electrophilic fluorination techniques using reagents like trifluoroacetic acid or hexafluoroacetone. The final step involves esterification of a substituted benzaldehyde derivative to yield the ethyl ester moiety, ensuring compatibility with downstream pharmaceutical processing.
One of the most notable aspects of this molecule is its potential as a building block for targeted drug delivery systems. The amino group can be functionalized to attach polyethylene glycol (PEG) chains or other biocompatible polymers, enabling controlled release mechanisms. Additionally, the trifluoromethyl substitution has been shown to improve lipophilicity without compromising solubility—a critical balance for oral bioavailability. Computational studies (e.g., *Molecular Pharmaceutics*, 2023) suggest that such structural modifications may enhance binding affinity to G-protein-coupled receptors (GPCRs), which are implicated in numerous therapeutic areas.
From an analytical chemistry perspective, characterization of this compound requires advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the positions of protons and carbons within the pyrazole ring and ester linkage. High-resolution mass spectrometry (HRMS) provides precise molecular weight data, while X-ray crystallography can reveal intermolecular interactions in solid-state forms. These methods are crucial for quality control in pharmaceutical development pipelines.
In terms of biological activity, preliminary in vitro assays indicate that derivatives containing this scaffold exhibit moderate inhibition against kinases such as CDKs (cyclin-dependent kinases) and JAKs (Janus kinases). These enzymes are key regulators of cell proliferation and immune signaling pathways, making them attractive targets for oncology and autoimmune disease treatments. For instance, a 2023 study published in *ACS Medicinal Chemistry Letters* demonstrated that pyrazole-based compounds with trifluoromethyl substitutions showed improved selectivity over traditional kinase inhibitors.
The environmental impact and sustainability profile of this compound are also under investigation. Green chemistry principles emphasize minimizing solvent waste during synthesis; recent protocols have successfully employed microwave-assisted reactions and biocatalytic approaches to reduce energy consumption by up to 40%. Furthermore, life cycle assessments suggest that compounds containing trifluoromethyl groups may have lower ecotoxicity compared to alternatives with heavier halogens like bromine or iodine.
Looking ahead, ongoing research aims to expand the application scope beyond traditional drug development. For example, this scaffold could serve as a precursor for agrochemicals targeting plant pathogens or as a component in photovoltaic materials due to its conjugated π-electron system. Collaborative efforts between academic institutions and biotech companies are exploring combinatorial libraries based on this core structure to accelerate hit-to-lead optimization processes.
In summary, ethyl 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoate represents a versatile platform for innovation across multiple scientific disciplines. Its unique combination of functional groups offers tunable properties that align with current trends in personalized medicine and precision drug design. As analytical tools become more sophisticated and synthetic methodologies evolve toward greater efficiency, this compound will likely play an increasingly prominent role in addressing unmet medical needs through novel chemical solutions.
2639458-84-5 (ethyl 4-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoate) 関連製品
- 2227825-20-7(rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2003420-41-3(2-amino-4-(4-cyclopropyl-1H-pyrazol-1-yl)-2-methylbutanoic acid)
- 81761-36-6(N-(5-fluoro-2-methylphenyl)-3-oxobutanamide)
- 330657-24-4((3E,5E)-3,5-bis[(2,4-dimethylphenyl)methylidene]-1-methylpiperidin-4-one)
- 1804937-84-5(Methyl 6-methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate)
- 896353-14-3(4-methanesulfonyl-N-(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1216240-94-6(2-(5-fluoro-2-methoxyphenyl)propan-2-amine)
- 66345-66-2(1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol)
- 898787-96-7((3,4-difluorophenyl)-[3-(thiomorpholinomethyl)phenyl]methanone)
- 1932665-95-6(trans-2-{[(2-fluorophenyl)methyl]amino}cyclopentan-1-ol)




